molecular formula C24H20N4O2S B15215971 Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio- CAS No. 72045-62-6

Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-

Cat. No.: B15215971
CAS No.: 72045-62-6
M. Wt: 428.5 g/mol
InChI Key: GUJSFTAUTHDIMH-UHFFFAOYSA-N
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Description

“Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-” is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-” typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, phenylacetic acid, and m-tolyl isothiocyanate. The reaction conditions may require specific catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-” can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of other compounds.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential therapeutic properties, it may be investigated for use in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: It could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-” involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Urea derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.

    Quinazoline derivatives: These compounds have a quinazoline core and are known for their diverse pharmacological properties.

    Thio-urea derivatives: These compounds contain a sulfur atom in place of one of the oxygen atoms in urea, which can significantly alter their chemical and biological properties.

Uniqueness

“Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

72045-62-6

Molecular Formula

C24H20N4O2S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[(3-methylphenyl)carbamothioyl]-2-(4-oxo-2-phenylquinazolin-3-yl)acetamide

InChI

InChI=1S/C24H20N4O2S/c1-16-8-7-11-18(14-16)25-24(31)27-21(29)15-28-22(17-9-3-2-4-10-17)26-20-13-6-5-12-19(20)23(28)30/h2-14H,15H2,1H3,(H2,25,27,29,31)

InChI Key

GUJSFTAUTHDIMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)CN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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